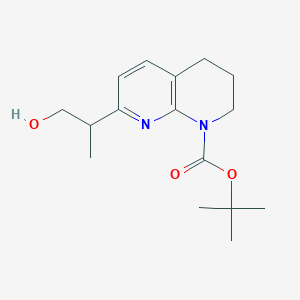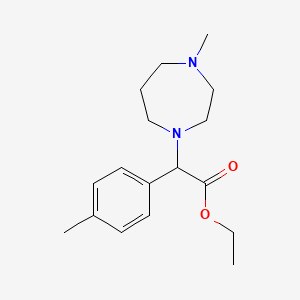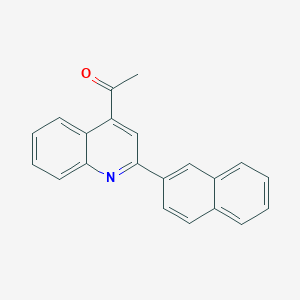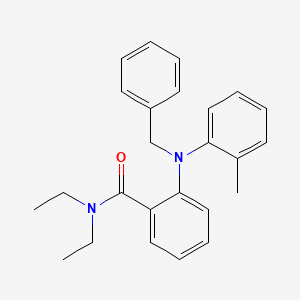
GDP-D-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GDP-D-galactose is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It is a guanosine diphosphate (GDP) ester of D-galactose, which is a hexose sugar. This compound is involved in various biological processes, including the synthesis of polysaccharides and the modification of proteins and lipids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GDP-D-galactose can be synthesized through enzymatic reactions involving GDP-mannose 3,5-epimerase, which catalyzes the conversion of GDP-mannose to this compound . This enzyme orchestrates a series of chemical reactions, including oxidation, deprotonation, protonation, and reduction, to achieve the double epimerization required for the transformation .
Industrial Production Methods
Industrial production of this compound often involves the use of recombinant microorganisms. For example, Escherichia coli can be genetically engineered to express the necessary enzymes for the conversion of GDP-mannose to this compound . This method allows for the efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
GDP-D-galactose undergoes various chemical reactions, including:
Oxidation: Conversion to GDP-4-keto-6-deoxy-D-mannose.
Reduction: Formation of GDP-L-fucose.
Substitution: Involvement in glycosylation reactions where it donates the galactose moiety to acceptor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
NADPH: Used in reduction reactions.
Enzymes: Such as GDP-mannose 3,5-epimerase and GDP-L-galactose phosphorylase
Major Products
The major products formed from these reactions include GDP-L-fucose and various glycosylated molecules, which are essential for the biosynthesis of glycoproteins and glycolipids .
Wissenschaftliche Forschungsanwendungen
GDP-D-galactose has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycosylation processes and cell wall biosynthesis in plants.
Medicine: Involved in the development of antiviral and anticancer drugs due to its role in glycosylation.
Industry: Used in the production of ascorbic acid (vitamin C) and other bioactive compounds.
Wirkmechanismus
GDP-D-galactose exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. The compound is involved in the biosynthesis of glycoproteins and glycolipids by transferring the galactose moiety to acceptor molecules. This process is catalyzed by specific glycosyltransferases, which recognize this compound as a substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GDP-L-galactose: Another nucleotide sugar involved in ascorbate biosynthesis.
GDP-L-fucose: Involved in the synthesis of fucosylated glycans.
GDP-D-mannose: A precursor in the biosynthesis of GDP-D-galactose
Uniqueness
This compound is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Unlike other nucleotide sugars, it is specifically involved in the transfer of galactose moieties, which are essential for the structural and functional diversity of glycoconjugates .
Eigenschaften
Molekularformel |
C16H25N5O16P2 |
|---|---|
Molekulargewicht |
605.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15?/m1/s1 |
InChI-Schlüssel |
MVMSCBBUIHUTGJ-IXDFUAJQSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)


![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)






![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)
